(2S)-2-Amino-3-(4-cyclopentyloxyphenyl)propanoic acid
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Overview
Description
(2S)-2-AMINO-3-(4-CYCLOPENTYLOXYPHENYL)PROPANOICACID is a chiral amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-AMINO-3-(4-CYCLOPENTYLOXYPHENYL)PROPANOICACID typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-cyclopentyloxybenzaldehyde and a suitable amino acid precursor.
Formation of Intermediate: The aldehyde group of 4-cyclopentyloxybenzaldehyde is reacted with the amino acid precursor under reductive amination conditions to form an intermediate.
Cyclization and Resolution: The intermediate undergoes cyclization and chiral resolution to yield the desired (2S)-2-AMINO-3-(4-CYCLOPENTYLOXYPHENYL)PROPANOICACID.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of biocatalysts may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amino group or the aromatic ring.
Reduction: Reduction reactions may target the carboxylic acid group or other functional groups present in the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) or sulfonyl chlorides (e.g., SOCl2) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.
Scientific Research Applications
Chemistry: As a chiral building block in asymmetric synthesis.
Biology: As a probe to study enzyme-substrate interactions.
Medicine: Potential use in the development of new pharmaceuticals.
Industry: As an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of (2S)-2-AMINO-3-(4-CYCLOPENTYLOXYPHENYL)PROPANOICACID depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the compound’s intended use.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-AMINO-3-(4-METHOXYPHENYL)PROPANOICACID: Similar structure with a methoxy group instead of a cyclopentyloxy group.
(2S)-2-AMINO-3-(4-ETHOXYPHENYL)PROPANOICACID: Similar structure with an ethoxy group instead of a cyclopentyloxy group.
Uniqueness
The uniqueness of (2S)-2-AMINO-3-(4-CYCLOPENTYLOXYPHENYL)PROPANOICACID lies in the presence of the cyclopentyloxy group, which may impart distinct steric and electronic properties, influencing its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C14H19NO3 |
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Molecular Weight |
249.30 g/mol |
IUPAC Name |
(2S)-2-amino-3-(4-cyclopentyloxyphenyl)propanoic acid |
InChI |
InChI=1S/C14H19NO3/c15-13(14(16)17)9-10-5-7-12(8-6-10)18-11-3-1-2-4-11/h5-8,11,13H,1-4,9,15H2,(H,16,17)/t13-/m0/s1 |
InChI Key |
LTWHQHQKHFUXEW-ZDUSSCGKSA-N |
Isomeric SMILES |
C1CCC(C1)OC2=CC=C(C=C2)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1CCC(C1)OC2=CC=C(C=C2)CC(C(=O)O)N |
Origin of Product |
United States |
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